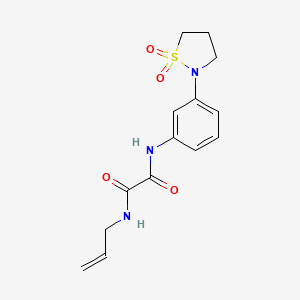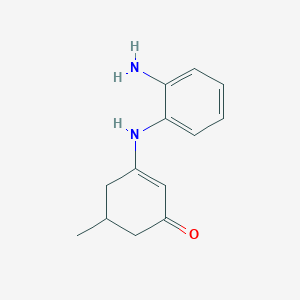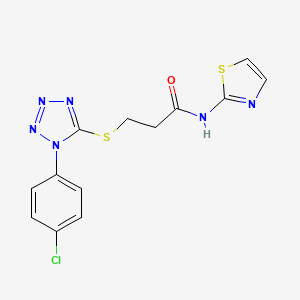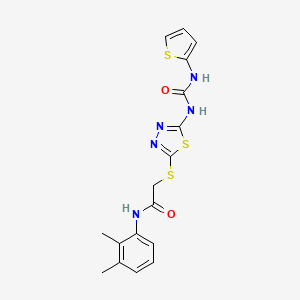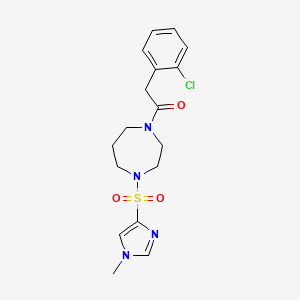
2-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
- A study by Raga et al. (1992) focused on the synthesis and antimycotic activity of certain compounds, including derivatives similar to the given chemical structure. They found that these compounds had promising antifungal activities, which could lead to the development of new antimycotic agents (Raga et al., 1992).
- Patel et al. (2011) synthesized a series of compounds that included derivatives of the mentioned chemical. Their research revealed significant antimicrobial activity against various bacterial species, such as Bacillus subtillis and Staphylococcus aureus, suggesting potential applications in antibacterial treatments (Patel et al., 2011).
Inhibition of Heme Oxygenase
- Rahman et al. (2008) investigated the inhibition of heme oxygenases by imidazole-based compounds. Their findings indicated that these compounds, which are structurally similar to the mentioned chemical, could be potential inhibitors for heme oxygenases. This suggests a role in therapeutic applications involving the regulation of heme metabolism (Rahman et al., 2008).
- In a similar study, Roman et al. (2010) designed a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives to inhibit heme oxygenases. They found that certain derivatives exhibited potent inhibition, highlighting the potential of these compounds in pharmacological and therapeutic applications (Roman et al., 2010).
Catalytic Activity and Other Applications
- Karaoğlu et al. (2016) synthesized copper(II) complexes with benzimidazole ligands, demonstrating their catecholase-mimetic activities. This highlights the potential application of similar compounds in catalysis and enzyme mimicry (Karaoğlu et al., 2016).
- Verma et al. (2015) conducted studies on a series of benzodiazepin derivatives, which included structural elements similar to the chemical . Their research indicated potent antimicrobial and anticancer activities, suggesting potential in medicinal chemistry (Verma et al., 2015).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-20-12-16(19-13-20)26(24,25)22-8-4-7-21(9-10-22)17(23)11-14-5-2-3-6-15(14)18/h2-3,5-6,12-13H,4,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMAMOZJSHCHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

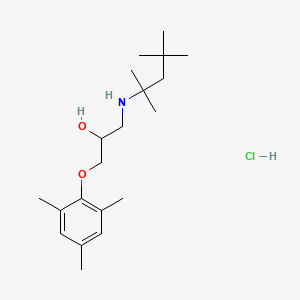
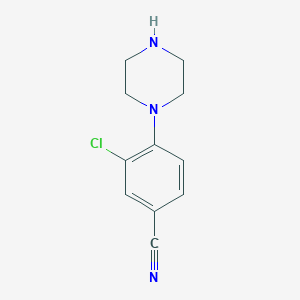
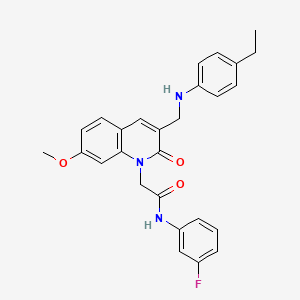


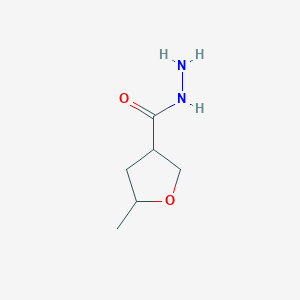
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)
